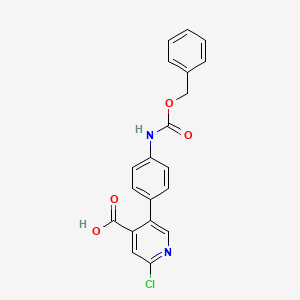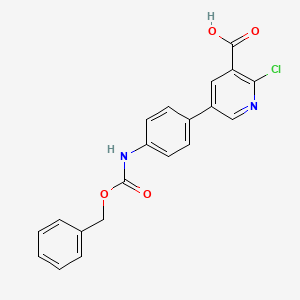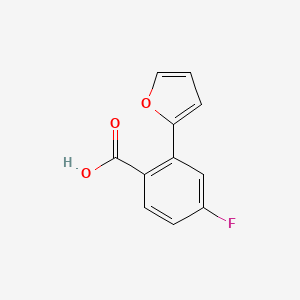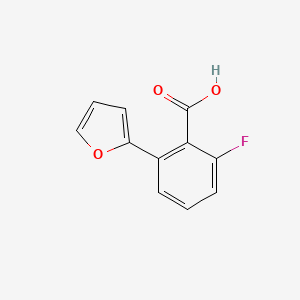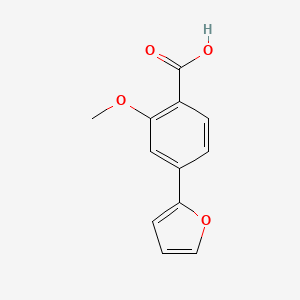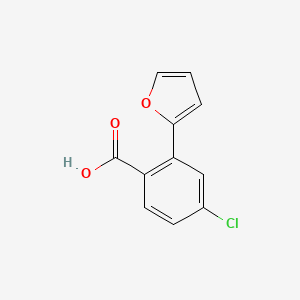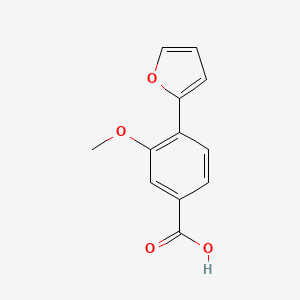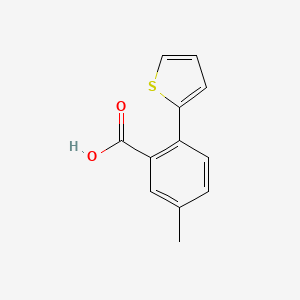
6-Chloro-2-(furan-2-yl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(furan-2-yl)benzoic acid (6-CFA) is a compound that has been extensively studied due to its potential applications in various scientific research areas. It is a white crystalline solid with a molecular weight of 232.6 g/mol and a melting point of 150-152°C. 6-CFA has been used in a wide range of research experiments and applications, including organic chemistry, biochemistry, and pharmaceuticals.
Scientific Research Applications
6-Chloro-2-(furan-2-yl)benzoic acid, 95% has been widely used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals and drugs, including antibiotics and anti-inflammatory agents. It has also been used in the synthesis of various organic compounds, such as polymers, dyes, and pigments. In addition, 6-Chloro-2-(furan-2-yl)benzoic acid, 95% has been used in the synthesis of various fluorescent molecules, such as fluorescein and rhodamine.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(furan-2-yl)benzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an electron-withdrawing group, which helps to stabilize the intermediate products in the Friedel-Crafts acylation reaction. In addition, 6-Chloro-2-(furan-2-yl)benzoic acid, 95% is believed to act as a proton-donating group, which helps to facilitate the formation of various organic intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chloro-2-(furan-2-yl)benzoic acid, 95% are not yet fully understood. However, it has been suggested that 6-Chloro-2-(furan-2-yl)benzoic acid, 95% may possess antimicrobial and anti-inflammatory properties. In addition, 6-Chloro-2-(furan-2-yl)benzoic acid, 95% may have the potential to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-Chloro-2-(furan-2-yl)benzoic acid, 95% in laboratory experiments is that it is a relatively inexpensive and readily available compound. In addition, 6-Chloro-2-(furan-2-yl)benzoic acid, 95% can be easily synthesized via the Friedel-Crafts acylation reaction. However, the compound can be toxic in high concentrations and may cause skin irritation.
Future Directions
There are several potential future directions for research involving 6-Chloro-2-(furan-2-yl)benzoic acid, 95%. These include further investigation into the compound’s biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and drugs. In addition, further research is needed to determine the exact mechanism of action of 6-Chloro-2-(furan-2-yl)benzoic acid, 95% and to explore its potential uses in the synthesis of various organic compounds. Finally, further research is needed to explore the potential toxicity of 6-Chloro-2-(furan-2-yl)benzoic acid, 95% and to develop methods for its safe and effective use in laboratory experiments.
Synthesis Methods
6-Chloro-2-(furan-2-yl)benzoic acid, 95% can be synthesized via a process known as the Friedel-Crafts acylation reaction. This reaction involves the reaction of an aromatic compound with an acyl chloride in the presence of an aluminium chloride catalyst. The reaction yields 6-Chloro-2-(furan-2-yl)benzoic acid, 95% as a white crystalline solid.
properties
IUPAC Name |
2-chloro-6-(furan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3/c12-8-4-1-3-7(10(8)11(13)14)9-5-2-6-15-9/h1-6H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFJLDWSTRKECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688524 |
Source


|
| Record name | 2-Chloro-6-(furan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-80-7 |
Source


|
| Record name | 2-Chloro-6-(furan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

